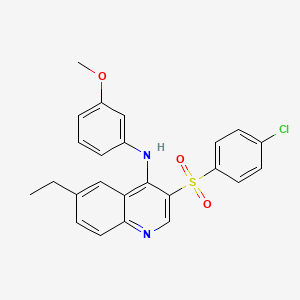
3-((4-chlorophenyl)sulfonyl)-6-ethyl-N-(3-methoxyphenyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-((4-chlorophenyl)sulfonyl)-6-ethyl-N-(3-methoxyphenyl)quinolin-4-amine” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are known for their interesting pharmaceutical and biological activities .
Molecular Structure Analysis
The compound contains a quinoline core, which is a bicyclic molecule with a benzene ring fused to a pyridine ring. It also has a sulfonyl group attached to a chlorophenyl group, an ethyl group, and a methoxyphenyl group attached as a substituent .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of aromatic rings .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Metabolites : 3-((4-Chlorophenyl)sulfonyl)-6-ethyl-N-(3-methoxyphenyl)quinolin-4-amine is involved in the synthesis of complex metabolites. The methanesulfonyl group, similar to that in the compound, is used as a protective group in Friedel–Crafts reactions, enabling simpler and high-yield synthesis of related compounds (Mizuno et al., 2006).
Antibacterial Activity : Quinoline sulfonamides, which are structurally related to 3-((4-chlorophenyl)sulfonyl)-6-ethyl-N-(3-methoxyphenyl)quinolin-4-amine, demonstrate significant antibacterial properties. This includes efficacy against Staphylococcus spp. and Escherichia coli (Alavi et al., 2017).
Structural and Optical Properties : In related compounds, the structural and optical properties have been a focus of research. These compounds, after being deposited to form thin films, maintain their chemical bonds and demonstrate unique optical properties, which are essential in material science (Zeyada et al., 2016).
Sulfur-Centered Radical Reactions : The compound's related aminoxyls react with sulfur-centered radicals, leading to derivatives with potential applications in various chemical reactions. This illustrates its reactivity and potential for diverse applications in organic synthesis (Damiani et al., 1999).
Quinoline and Quinolone Derivatives : The compound is a key precursor in the synthesis of quinoline and quinolone derivatives, which have numerous applications in medicinal chemistry and drug development (White & Storr, 1996).
Pharmacological Applications
Antiviral Activity : Compounds structurally related to 3-((4-chlorophenyl)sulfonyl)-6-ethyl-N-(3-methoxyphenyl)quinolin-4-amine have been synthesized with demonstrated antiviral properties, notably against tobacco mosaic virus (Chen et al., 2010).
Diuretic Activity : Some derivatives exhibit significant diuretic activity, surpassing conventional diuretic drugs in efficacy. This suggests potential for new drug development in treating conditions that require diuresis (Husain et al., 2016).
Cancer Inhibition : Recent studies have examined certain derivatives for their potential as cancer inhibitors. This is based on molecular docking studies, which predict the compound's interactions with cancer-related targets (Kamaraj et al., 2021).
Sensing Biological Zinc : Derivatives are used in the development of sensors for biological zinc, which is crucial in biomedical research and diagnostics (Nolan et al., 2005).
Corrosion Inhibition : Quinoxaline compounds, similar in structure to 3-((4-chlorophenyl)sulfonyl)-6-ethyl-N-(3-methoxyphenyl)quinolin-4-amine, are studied for their efficiency as corrosion inhibitors, demonstrating a crucial link between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethyl-N-(3-methoxyphenyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-3-16-7-12-22-21(13-16)24(27-18-5-4-6-19(14-18)30-2)23(15-26-22)31(28,29)20-10-8-17(25)9-11-20/h4-15H,3H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMACKMIFCKKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-6-ethyl-N-(3-methoxyphenyl)quinolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2698061.png)
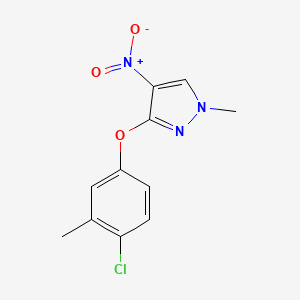

![tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2698064.png)
![N-[(8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl)methyl]prop-2-enamide](/img/structure/B2698065.png)
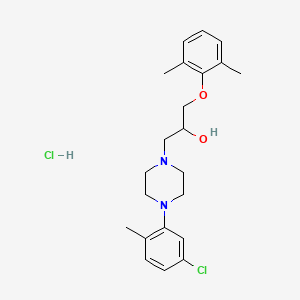
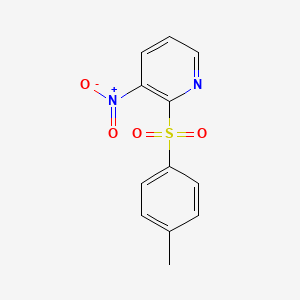
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2698071.png)

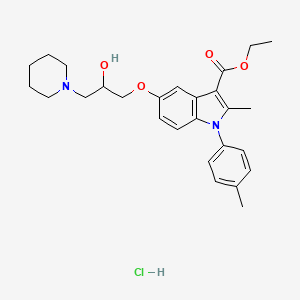
![N-(3-ethoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2698076.png)